molecular formula C9H9ClN2O2 B8552290 Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

Cat. No. B8552290
M. Wt: 212.63 g/mol
InChI Key: ZSPLBWFPZCUAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

ZSPLBWFPZCUAHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 20 mL glass microwave tube was charged with methyl 2,4-dichloropyrimidine-5-carboxylate (Aldrich, St. Louis, Mo., 831 mg, 4.01 mmol and Amphos (Aldrich, St. Louis, Mo., 71.1 mg, 0.100 mmol) were treated with cyclopropylzinc(II) bromide (Rieke Metals, Lincoln, Nebr., 0.5 M in THF, 16.1 mL, 8.03 mmol) via syringe under an atmosphere of argon. The solution was then heated in the microwave at 80° C. for 20 min. The reaction mixture was treated with EtOAc and then with 1 N NaOH resulting in a white suspension as the zinc hydroxide salts precipitated. It was extracted with EtOAc (50 mL) a second time and washed with brine and dried over anhydrous Na2SO4, filtered and concentrated. Purification of the crude residue on the ISCO Combiflash Rf (40 g Redisep column, using 100% DCM) afforded two readily separable peaks. The first eluting peak was found to be methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate (269 mg, 1.26 mmol, 31.5% yield) as a white amorphous solid upon concentration. MS (ESI, pos. ion) m/z: 213.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 8.91 (1H, s), 3.97 (3H, s), 3.12-3.20 (1H, m), 1.34-1.40 (2H, m), 1.20-1.27 (2H, m).
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0 (± 1) mol
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71.1 mg
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16.1 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl 2,4-dichloropyrimidine-5-carboxylate (852 mg, 4 mmol) and cyclopropylboronic acid (344 mg, 4 mmol) in THF (10 mL) was added K3PO4 (3.1 g, 12 mmol) followed by Pd(dppf)Cl2 (292 mg, 0.4 mmol) under N2. The mixture was refluxed for 4 h until the material was disappeared. The reaction mixture was cooled to rt. THF was removed under vacuum. Water (20 mL) was added and the mixture was extracted with EtOAc (20 mL×3). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by preparative TLC to afford methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate (220 mg, 26% yield) as a white solid.
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852 mg
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344 mg
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3.1 g
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10 mL
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292 mg
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